2-(Furan-2-ylmethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(furan-2-yl)methyl]-6,7-dimethyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a chromeno-pyrrole system, and various substituents that contribute to its chemical properties and potential applications. The presence of multiple functional groups and heteroatoms makes this compound an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the construction of the chromeno-pyrrole core. Key steps may include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid or its derivatives.
Construction of the Chromeno-Pyrrole Core: This step involves the condensation of furan derivatives with suitable aldehydes or ketones, followed by cyclization reactions to form the chromeno-pyrrole system.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-yl)methyl]-6,7-dimethyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-[(furan-2-yl)methyl]-6,7-dimethyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share structural similarities and exhibit diverse biological activities.
Pyrrole Derivatives: Known for their medicinal importance and synthetic versatility.
Furan Derivatives: Exhibit a wide range of therapeutic advantages and reactivity.
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H19NO4/c1-14-11-18-19(12-15(14)2)29-23-20(22(18)26)21(16-7-4-3-5-8-16)25(24(23)27)13-17-9-6-10-28-17/h3-12,21H,13H2,1-2H3 |
InChI Key |
XKGNMMZZSVTLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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